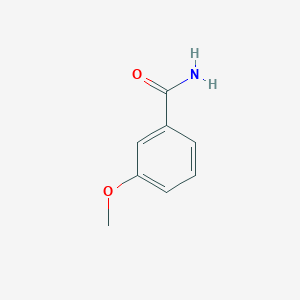

3-Metoxibenzamida

Descripción general

Descripción

3-Metoxibenzamida: es un compuesto orgánico con la fórmula molecular C8H9NO2 . . Este compuesto pertenece a la clase de las benzamidas, que son compuestos orgánicos que contienen un sustituyente carboxamido unido a un anillo de benceno .

Aplicaciones Científicas De Investigación

La 3-Metoxibenzamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Medicina: Tiene posibles aplicaciones terapéuticas debido a sus propiedades analgésicas y antiinflamatorias.

Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.

Mecanismo De Acción

El principal mecanismo de acción de la 3-Metoxibenzamida implica la inhibición de la poli(ADP-ribosa) polimerasa (PARP), una enzima involucrada en la reparación del ADN . Al inhibir la PARP, la this compound interfiere con la reparación del daño del ADN, lo que lleva a la muerte celular en células que se dividen rápidamente, como las células cancerosas . Esto la convierte en una candidata potencial para la terapia del cáncer .

Análisis Bioquímico

Biochemical Properties

3-Methoxybenzamide interacts with ADP-ribosyltransferase, a class of enzymes that transfer the ADP-ribose moiety of NAD+ to target proteins . This interaction inhibits the function of ADP-ribosyltransferase, leading to the disruption of certain cellular processes .

Cellular Effects

In the context of cellular effects, 3-Methoxybenzamide has been observed to inhibit cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells . This suggests that 3-Methoxybenzamide can influence cell function by disrupting normal cell division processes .

Molecular Mechanism

The molecular mechanism of 3-Methoxybenzamide involves its interaction with ADP-ribosyltransferase. By inhibiting this enzyme, 3-Methoxybenzamide disrupts the ADP-ribosylation of target proteins, a post-translational modification that regulates protein function . This disruption can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that 3-Methoxybenzamide can inhibit cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells . This suggests that the effects of 3-Methoxybenzamide may be time-dependent, with prolonged exposure leading to increased cellular disruption .

Metabolic Pathways

Given its role as an inhibitor of ADP-ribosyltransferase, it is likely involved in the metabolism of NAD+, a coenzyme involved in redox reactions .

Subcellular Localization

Given its role as an inhibitor of ADP-ribosyltransferase, it is likely that it localizes to areas of the cell where this enzyme is active .

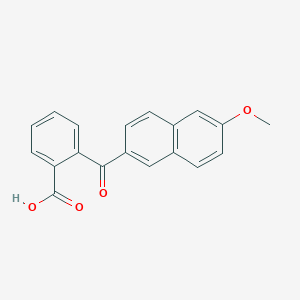

Métodos De Preparación

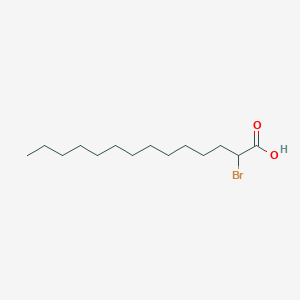

Rutas sintéticas y condiciones de reacción: Un método común para sintetizar la 3-Metoxibenzamida implica la reacción del ácido 3-metoxibenzoico con amoníaco o derivados de aminas . La reacción normalmente requiere un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de N-bromosuccinimida (NBS) y 1,8-diazabiciclo[5.4.0]undec-7-eno (DBU) como reactivos . La reacción se lleva a cabo en metanol bajo condiciones de reflujo, seguida de purificación mediante cromatografía en columna y recristalización .

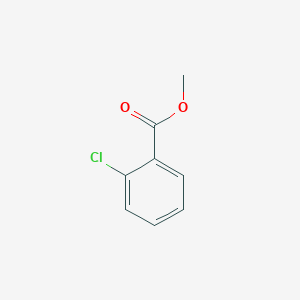

Análisis De Reacciones Químicas

Tipos de reacciones: La 3-Metoxibenzamida se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: Se puede reducir para formar aminas o alcoholes.

Sustitución: Puede experimentar reacciones de sustitución nucleófila, donde el grupo metoxi es reemplazado por otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen y .

Reducción: Se utilizan agentes reductores como o .

Sustitución: Se utilizan reactivos como halógenos o haluros de alquilo bajo condiciones ácidas o básicas.

Productos principales formados:

Oxidación: Formación de .

Reducción: Formación de o .

Sustitución: Formación de varias benzamidas sustituidas dependiendo del sustituyente utilizado.

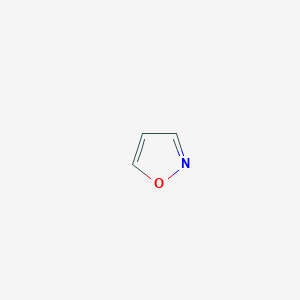

Comparación Con Compuestos Similares

Compuestos similares:

- 4-Metoxibenzamida

- 2-Metoxibenzamida

- 3-Hidroxibenzamida

- 3-Aminobenzamida

Comparación: La 3-Metoxibenzamida es única debido a su patrón de sustitución específico en el anillo de benceno, que influye en su reactividad química y actividad biológica . En comparación con sus isómeros (4-Metoxibenzamida y 2-Metoxibenzamida), la this compound tiene propiedades distintas que la hacen más adecuada para ciertas aplicaciones, como la inhibición de la PARP .

Propiedades

IUPAC Name |

3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPLPDIMEREJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206848 | |

| Record name | 3-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-86-5 | |

| Record name | 3-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

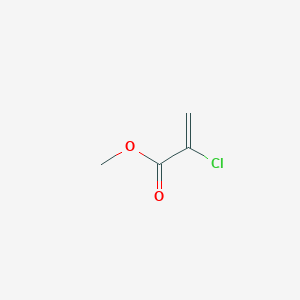

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 3-Methoxybenzamide (3-MBA)?

A1: 3-Methoxybenzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, , , , , , , , ] It exerts its effects by binding to the catalytic site of PARP, preventing the transfer of ADP-ribose units from NAD+ to acceptor proteins. []

Q2: Does 3-MBA affect other cellular processes besides PARP inhibition?

A2: While primarily known for PARP inhibition, 3-MBA can affect other cellular processes, particularly at higher concentrations. These include:

- Nucleotide Metabolism: 3-MBA can deplete ribonucleotide pools, particularly UTP, and inhibit the incorporation of precursors like formate and glycine into nucleotides. []

- DNA Synthesis: It inhibits thymidine incorporation into DNA. []

- Cell Cycle Progression: 3-MBA can delay or arrest cell cycle progression, particularly in cells undergoing DNA repair. []

- Differentiation: It can inhibit differentiation processes in certain cell types, such as macrophage differentiation in human granulocyte-macrophage progenitors. []

Q3: How does 3-MBA's interaction with PARP relate to its antibacterial activity?

A3: 3-MBA and its derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. [, , ] Although structurally similar to tubulin, FtsZ is a prokaryotic protein essential for bacterial cell division. 3-MBA derivatives bind to FtsZ, affecting its polymerization dynamics and ultimately disrupting bacterial cytokinesis. [, ]

Q4: Is the effect of 3-MBA on FtsZ similar to its effect on PARP?

A4: While both involve binding and altering protein function, the mechanisms differ. 3-MBA inhibits PARP's enzymatic activity by preventing ADP-ribosylation. [] In contrast, it disrupts FtsZ function by altering its polymerization dynamics, potentially stabilizing FtsZ polymers and hindering the formation of the cytokinetic ring. [, ]

Q5: What is the molecular formula and weight of 3-Methoxybenzamide?

A5: The molecular formula of 3-Methoxybenzamide is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q6: How do structural modifications of 3-MBA affect its activity?

A6: Modifications to the 3-MBA scaffold have been explored to enhance its properties:

- Fluorination: Adding fluorine atoms to the benzamide ring, particularly at the 2 and 6 positions, significantly increases FtsZ inhibitory activity and improves in vitro potency against Staphylococcus aureus. [, , ] This increased activity is attributed to enhanced hydrophobic interactions with the FtsZ protein. []

- Side Chain Length: Studies on derivatives targeting the dopamine D(3) receptor revealed that elongating the alkyl chain linking the benzamide to the piperazine ring improved D(3) affinity but decreased D(4) affinity. []

- Substitution on the Amide Nitrogen: Modifications to the amide bond generally decreased D(4) receptor affinity. []

Q7: How can the stability and bioavailability of 3-MBA be potentially improved?

A7: Strategies to enhance stability and bioavailability might include:

Q8: What in vitro and in vivo models have been used to study 3-MBA?

A8: Various models have been employed, including:

- Cell Culture:

- Mammalian cell lines (e.g., L1210 cells, C3H10T1/2 cells, mouse Ltk- cells) to study its effects on nucleotide metabolism, DNA synthesis, and cell cycle progression. [, , , ]

- Primary cell cultures (e.g., rat hepatocytes, human lymphocytes) to assess its impact on enzyme induction, DNA repair, and oxidative stress responses. [, , ]

- Animal Models:

Q9: Are there known resistance mechanisms to 3-MBA or its derivatives?

A9: Resistance to 3-MBA derivatives targeting FtsZ has been observed in bacteria. Specifically, a mutation in the FtsZ protein (G196A) in Staphylococcus aureus confers resistance to the 3-MBA derivative PC190723. []

Q10: What are some potential toxicities associated with 3-MBA?

A10:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)